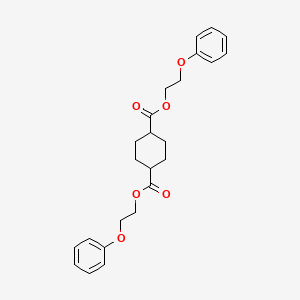
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C24H28O6 It is a diester derived from cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, yielding cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Oxidation: The phenoxyethyl groups can be oxidized under specific conditions to form corresponding phenolic compounds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Cyclohexane-1,4-dicarboxylic acid and 2-phenoxyethanol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Phenolic compounds derived from the phenoxyethyl groups.
Aplicaciones Científicas De Investigación
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate has several scientific research applications:
Materials Science: Used as a plasticizer in polymer formulations to enhance flexibility and durability.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Chemistry: Employed as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its interactions with biological membranes and potential use in biomedical applications.
Mecanismo De Acción
The mechanism of action of bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl groups can interact with hydrophobic pockets in proteins, potentially altering their activity. Additionally, the ester bonds can be hydrolyzed in biological systems, releasing the active components which can then exert their effects on specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: Another diester of cyclohexane-1,4-dicarboxylic acid, used as a plasticizer.
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: A diester with hydroxyethyl groups, used in the synthesis of polyesters.
Uniqueness
Bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate is unique due to the presence of phenoxyethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and potential for specific interactions with biological molecules, making it suitable for specialized applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
62787-92-2 |
|---|---|
Fórmula molecular |
C24H28O6 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
bis(2-phenoxyethyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C24H28O6/c25-23(29-17-15-27-21-7-3-1-4-8-21)19-11-13-20(14-12-19)24(26)30-18-16-28-22-9-5-2-6-10-22/h1-10,19-20H,11-18H2 |
Clave InChI |
VJHDJNDGCALAJO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)OCCOC2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)


![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
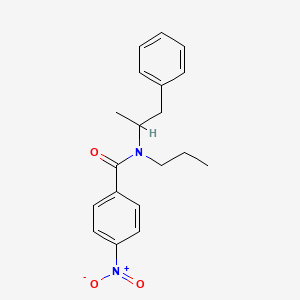
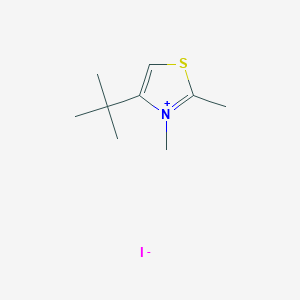
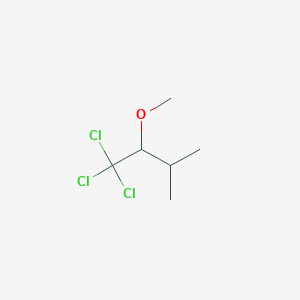
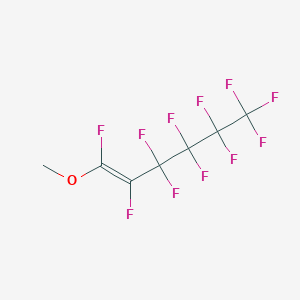
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
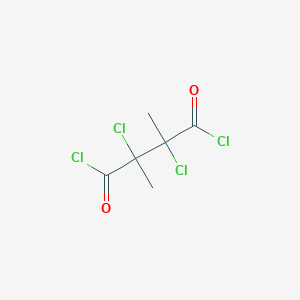
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
